molecular formula C15H15N7O3S2 B11199334 5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-methyl-1,2,3-thiadiazole-4-carboxamide

5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11199334
M. Wt: 405.5 g/mol
InChI Key: SJPMDONXECUKAO-UHFFFAOYSA-N
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Description

5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-methyl-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-methyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Introduction of Substituents: The final compound is obtained by introducing the methoxyphenyl, methylcarbamoyl, and other substituents through various organic reactions such as nucleophilic substitution and acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can lead to the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a potential therapeutic agent for various diseases.

Industry

In industry, this compound can be used as a precursor for the synthesis of various materials, including polymers and dyes. Its unique chemical properties make it a valuable intermediate in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with various molecular targets. The triazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and methylcarbamoyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[1-(3-methoxyphenyl)-4-(methylcarbamoyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-methyl-1,2,3-thiadiazole-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its ability to interact with various biological targets. This makes it a valuable tool in scientific research and a potential therapeutic agent.

Properties

Molecular Formula

C15H15N7O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

5-[3-(3-methoxyphenyl)-5-(methylcarbamoyl)triazol-4-yl]sulfanyl-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C15H15N7O3S2/c1-16-12(23)10-14(26-15-11(13(24)17-2)19-21-27-15)22(20-18-10)8-5-4-6-9(7-8)25-3/h4-7H,1-3H3,(H,16,23)(H,17,24)

InChI Key

SJPMDONXECUKAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)SC3=C(N=NS3)C(=O)NC

Origin of Product

United States

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